Cas no 1021072-68-3 (N-(4-fluorophenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide)

N-(4-fluorophenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide is a structurally complex small molecule featuring a pyridazine core linked to a piperazine carboxamide moiety and a 4-methylpyridin-2-ylamino substituent. Its design incorporates a fluorophenyl group, enhancing binding affinity and metabolic stability. The compound exhibits potential as a selective kinase inhibitor due to its ability to target specific protein-protein interactions. Its modular structure allows for fine-tuning of physicochemical properties, improving solubility and bioavailability. The presence of multiple hydrogen bond acceptors and donors suggests utility in medicinal chemistry applications, particularly in the development of targeted therapeutics. This molecule is of interest for preclinical research in oncology and inflammatory diseases.
N-(4-fluorophenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide structure
1021072-68-3 structure
Product Name:N-(4-fluorophenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide
CAS No:1021072-68-3
MF:C21H22FN7O
MW:407.444086551666
CID:6589861
PubChem ID:42111698
Update Time:2025-10-28

N-(4-fluorophenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-fluorophenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide
    • N-(4-fluorophenyl)-4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide
    • SR-01000921443
    • F5232-0069
    • VU0638293-1
    • AKOS024501950
    • 1021072-68-3
    • N-(4-fluorophenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide
    • SR-01000921443-1
    • Inchi: 1S/C21H22FN7O/c1-15-8-9-23-19(14-15)25-18-6-7-20(27-26-18)28-10-12-29(13-11-28)21(30)24-17-4-2-16(22)3-5-17/h2-9,14H,10-13H2,1H3,(H,24,30)(H,23,25,26)
    • InChI Key: UNEBEEZVVIURJC-UHFFFAOYSA-N
    • SMILES: N1(C(NC2=CC=C(F)C=C2)=O)CCN(C2=NN=C(NC3=NC=CC(C)=C3)C=C2)CC1

Computed Properties

  • Exact Mass: 407.18698651g/mol
  • Monoisotopic Mass: 407.18698651g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 552
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 86.3Ų

N-(4-fluorophenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide Pricemore >>

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Additional information on N-(4-fluorophenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide

N-(4-fluorophenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide (CAS 1021072-68-3): A Comprehensive Scientific Profile

In the realm of pharmaceutical chemistry and drug discovery, N-(4-fluorophenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide (CAS 1021072-68-3) has emerged as a compound of significant interest. This heterocyclic molecule combines multiple pharmacologically relevant structural motifs, including fluorophenyl, piperazine, and pyridazine moieties, making it a valuable scaffold for medicinal chemistry research.

The molecular structure of CAS 1021072-68-3 reveals several noteworthy features that contribute to its potential biological activity. The 4-fluorophenyl group enhances membrane permeability and metabolic stability, while the piperazine-carboxamide fragment provides hydrogen bonding capabilities crucial for target engagement. The pyridazine-pyridine core offers planar aromaticity that may facilitate interactions with various enzyme binding sites.

Recent scientific literature indicates growing interest in N-(4-fluorophenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide as a potential kinase inhibitor scaffold. Researchers are particularly investigating its structural analogs for modulating specific signaling pathways involved in cellular proliferation and inflammation. The compound's pyridazin-3-yl moiety has shown promise in binding to ATP pockets of certain protein kinases.

From a synthetic chemistry perspective, CAS 1021072-68-3 presents interesting challenges and opportunities. The convergent synthesis typically involves coupling of 4-fluorophenyl isocyanate with appropriately substituted piperazine-pyridazine intermediates. Recent advances in transition metal-catalyzed amination reactions have improved the efficiency of constructing the key (4-methylpyridin-2-yl)amino linkage.

Physicochemical characterization of N-(4-fluorophenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide reveals properties favorable for drug development. The compound demonstrates moderate solubility in aqueous buffers at physiological pH, with logP values suggesting balanced hydrophilicity/lipophilicity. Crystallographic studies have elucidated the conformational preferences of the piperazine-carboxamide linkage in solid state.

In drug discovery programs, derivatives of CAS 1021072-68-3 are being explored for their pharmacokinetic profiles. The 4-fluorophenyl substituent contributes to metabolic stability, while the pyridazine core appears to influence distribution properties. Early ADME studies suggest acceptable oral bioavailability for structurally related compounds.

The scientific community has shown particular interest in the potential therapeutic applications of N-(4-fluorophenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide scaffolds. Recent patent literature discloses analogs being investigated for modulating specific biological targets, though the exact mechanisms remain proprietary. The compound's structural features make it amenable to structure-activity relationship (SAR) optimization.

Analytical methods for characterizing CAS 1021072-68-3 have been well-established. Reverse-phase HPLC methods with UV detection are commonly employed for purity assessment, while LC-MS techniques facilitate structural confirmation. The fluorophenyl moiety provides a convenient handle for 19F NMR analysis, complementing standard 1H and 13C NMR characterization.

In chemical biology research, N-(4-fluorophenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide has served as a valuable tool compound. Its modular structure allows for straightforward derivatization, enabling the preparation of fluorescent probes and affinity labels for target identification studies. The pyridazin-3-yl nitrogen atoms can coordinate various metal ions, expanding its utility in chemical biology.

The commercial availability of CAS 1021072-68-3 from specialty chemical suppliers has facilitated broader investigation of this chemotype. Current market analysis indicates steady demand from pharmaceutical and biotechnology sectors, particularly for early-stage drug discovery programs. The compound is typically supplied with comprehensive analytical data to support research applications.

From a safety perspective, standard handling procedures for N-(4-fluorophenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide follow general laboratory safety protocols. While comprehensive toxicological data may be limited for the specific compound, structural analogs suggest that appropriate precautions should be taken when working with this class of molecules in research settings.

Future research directions for CAS 1021072-68-3 and its derivatives may focus on expanding the structure-activity landscape. Computational chemistry approaches, including molecular docking and pharmacophore modeling, are being employed to design novel analogs with improved target selectivity. The compound's core structure appears sufficiently versatile to accommodate various modifications while maintaining key pharmacophoric elements.

In summary, N-(4-fluorophenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide represents an important structural class in modern medicinal chemistry. Its combination of fluorophenyl, piperazine, and pyridazine pharmacophores continues to inspire new research into its potential therapeutic applications and biological properties. As synthetic methodologies advance and biological understanding deepens, this compound and its derivatives will likely remain valuable tools in chemical biology and drug discovery efforts.

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